molecular formula C12H15BrO2S B1522058 1-Bromo-4-(cyclohexanesulfonyl)benzene CAS No. 861113-45-3

1-Bromo-4-(cyclohexanesulfonyl)benzene

Cat. No.: B1522058
CAS No.: 861113-45-3
M. Wt: 303.22 g/mol
InChI Key: GEWOENZUQNEWRY-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexanesulfonyl)benzene is an organic compound with the molecular formula C12H15BrO2S It is characterized by a benzene ring substituted with a bromine atom and a cyclohexanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclohexanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(cyclohexanesulfonyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclohexanesulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Sulfonic acids or sulfonates.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

1-Bromo-4-(cyclohexanesulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclohexanesulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the aromatic ring to form a sigma complex. Subsequent deprotonation restores the aromaticity, yielding the substituted product. The sulfonyl group can influence the reactivity and stability of the intermediates, affecting the overall reaction pathway.

Comparison with Similar Compounds

    1-Bromo-4-cyclohexylbenzene: Lacks the sulfonyl group, resulting in different reactivity and applications.

    4-Bromo-1-(cyclohexylsulfonyl)benzene: Similar structure but with different substitution patterns, leading to varied chemical behavior.

    1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a cyclohexanesulfonyl group, affecting its physical and chemical properties.

Uniqueness: 1-Bromo-4-(cyclohexanesulfonyl)benzene is unique due to the presence of both a bromine atom and a cyclohexanesulfonyl group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry, materials science, and pharmaceutical research.

Properties

IUPAC Name

1-bromo-4-cyclohexylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOENZUQNEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660104
Record name 1-Bromo-4-(cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861113-45-3
Record name 1-Bromo-4-(cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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